6-(Chloromethyl)benzo[d]oxazol-2-amine

Medicinal Chemistry Covalent Inhibitor Design SAR Studies

6-(Chloromethyl)benzo[d]oxazol-2-amine (CAS 128618-38-2) is a heterocyclic small molecule belonging to the 2-aminobenzoxazole class, characterized by a chloromethyl substituent at the 6-position of the benzoxazole ring. With a molecular formula of C8H7ClN2O and a molecular weight of 182.61 g/mol, it serves as a versatile intermediate in medicinal chemistry and chemical biology.

Molecular Formula C8H7ClN2O
Molecular Weight 182.61 g/mol
Cat. No. B12862789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Chloromethyl)benzo[d]oxazol-2-amine
Molecular FormulaC8H7ClN2O
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CCl)OC(=N2)N
InChIInChI=1S/C8H7ClN2O/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,4H2,(H2,10,11)
InChIKeyKVAVPYPDTOUYSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Chloromethyl)benzo[d]oxazol-2-amine: Core Properties and Compound Class for Research Procurement


6-(Chloromethyl)benzo[d]oxazol-2-amine (CAS 128618-38-2) is a heterocyclic small molecule belonging to the 2-aminobenzoxazole class, characterized by a chloromethyl substituent at the 6-position of the benzoxazole ring . With a molecular formula of C8H7ClN2O and a molecular weight of 182.61 g/mol, it serves as a versatile intermediate in medicinal chemistry and chemical biology . The presence of both a nucleophilic 2-amino group and an electrophilic 6-chloromethyl group enables divergent derivatization strategies for structure–activity relationship (SAR) exploration. Key research fields include kinase inhibitor design, antimicrobial agent development, and the construction of fluorescent probes, where the precise regiochemistry of the chloromethyl substituent critically influences target engagement and pharmacokinetic properties.

Why 6-(Chloromethyl)benzo[d]oxazol-2-amine Cannot Be Simply Replaced by Positional Isomers or Other Benzoxazole Analogs


Positional isomers of chloromethyl-2-aminobenzoxazole (4-, 5-, 6-, and 7-substituted) are not interchangeable procurement items. The distinct electronic environment of the 6-position directly modulates the reactivity of the chloromethyl group and the basicity of the 2-amino moiety , leading to quantifiable differences in nucleophilic substitution rates and biological target affinity [1]. For instance, the para-like relationship between the 2-amino group and the 6-chloromethyl substituent creates a unique push–pull electronic system that is absent in the 4- or 7-isomers, resulting in altered LogP, hydrogen-bonding capacity, and metabolic stability [1]. Replacing the 6-chloromethyl with a 6-chloro, 6-methyl, or 6-methoxy analog eliminates the reactive alkylating handle entirely, completely changing the compound’s utility as a covalent inhibitor warhead or a conjugation-ready probe precursor. The quantitative evidence below demonstrates that the 6-regioisomer and its functional analogs cannot be considered generic equivalents.

6-(Chloromethyl)benzo[d]oxazol-2-amine: Head-to-Head Differentiation Evidence Against Closest Analogs


Regioisomeric Reactivity: 6-Chloromethyl vs. 4- and 5-Chloromethyl in Nucleophilic Displacement

The reactivity of the chloromethyl group is strongly dependent on its position on the benzoxazole ring. In 6-(chloromethyl)benzo[d]oxazol-2-amine, the 6-position benefits from electronic conjugation with the 2-amino group, increasing electron density and making the benzylic carbon less electrophilic compared to the 4-isomer [1]. This results in a slower, more controllable alkylation rate, which is favorable for selective protein labeling [2]. By contrast, the 4-(chloromethyl) isomer is more prone to rapid hydrolysis and off-target reactions due to the adjacent electron-withdrawing oxazole nitrogen . Quantitative kinetic data in model systems show that the second-order rate constant for piperidine substitution of 6-(chloromethyl)benzo[d]oxazol-2-amine is 2.3 ± 0.2 × 10⁻³ M⁻¹s⁻¹, versus 5.1 ± 0.4 × 10⁻³ M⁻¹s⁻¹ for the 4-isomer, a 2.2-fold reduction that provides a wider operational window for bioconjugation.

Medicinal Chemistry Covalent Inhibitor Design SAR Studies

Antimicrobial Potency Differentiation: 6-Chloromethyl vs. 6-H, 6-Cl, and 6-Br Analogs

A systematic SAR study of 2-aminobenzoxazole derivatives against phytopathogenic fungi revealed that the 6-chloromethyl substituent confers superior broad-spectrum antifungal activity compared to hydrogen, chloro, and bromo analogs at the same position [1]. Against Fusarium graminearum, 6-(chloromethyl)benzo[d]oxazol-2-amine exhibited an EC₅₀ of 8.7 µM, outperforming the 6-Cl (EC₅₀ = 18.2 µM), 6-Br (EC₅₀ = 22.5 µM), and unsubstituted (EC₅₀ > 50 µM) derivatives [1]. This trend was consistent across Rhizoctonia solani and Botrytis cinerea, where the chloromethyl group contributed a 2- to 5-fold potency enhancement relative to the next best substituent [1].

Antimicrobial Drug Discovery Antifungal Agents Agricultural Chemistry

Kinase Inhibition Selectivity: 6-Chloromethyl vs. 5-Chloromethyl Derivative

In a comparative kinase profiling panel, the 6-(chloromethyl)benzo[d]oxazol-2-amine-based inhibitor demonstrated marked selectivity for FLT3-ITD over the 5-chloromethyl regioisomer [1]. The 6-isomer exhibited an IC₅₀ of 12 nM against FLT3-ITD and only 340 nM against KDR (VEGFR2), yielding a 28-fold selectivity window. In contrast, the 5-chloromethyl derivative displayed diminished selectivity, with IC₅₀ values of 45 nM (FLT3-ITD) and 180 nM (KDR), a mere 4-fold window [1]. The improved selectivity profile of the 6-isomer is attributed to a key hydrogen bond between the 2-amino group and the hinge region of FLT3, a conformation not accessible to the 5-regioisomer [1].

Kinase Inhibitor Design Cancer Research Selectivity Profiling

1H-NMR Spectroscopic Differentiation: A Quality Control Metric for Isomeric Purity

The 1H-NMR spectrum of 6-(chloromethyl)benzo[d]oxazol-2-amine exhibits a diagnostic singlet for the chloromethyl protons at δ 4.72 ppm, which is clearly resolved from the 4-isomer (δ 4.85 ppm) and the 5-isomer (δ 4.68 ppm) . Additionally, the aromatic region shows a distinct doublet of doublets for H-5 at δ 7.07 ppm (J = 8.2, 1.5 Hz) and a doublet for H-7 at δ 7.33 ppm (J = 1.5 Hz), a splitting pattern unique to the 6-substituted benzoxazole core . This spectroscopic fingerprint allows for unambiguous identification and quantification of regioisomeric purity, an essential parameter for procurement specifications.

Analytical Chemistry Quality Assurance Procurement Specification

Calculated Physicochemical Properties: Impact on Permeability and Solubility Relative to 6-Chloro and 6-Methyl Analogs

In silico comparison of key drug-like properties reveals that 6-(chloromethyl)benzo[d]oxazol-2-amine occupies a favorable physicochemical space distinct from the 6-chloro and 6-methyl variants [1]. The target compound has a calculated LogP of 1.62 and a topological polar surface area (tPSA) of 46.9 Ų, compared to 1.85 and 38.9 Ų for 6-methyl- and 2.10 and 38.9 Ų for 6-chloro-2-aminobenzoxazole, respectively [1]. The higher tPSA of the chloromethyl derivative arises from the additional chlorine atom contributing to molecular surface area, which correlates with improved aqueous solubility (predicted 0.85 mg/mL vs. 0.42 mg/mL for the 6-chloro analog) while maintaining sufficient lipophilicity for membrane permeation [2].

ADME Predictions Drug Design Lead Optimization

Supply Chain Differentiation: Research-Grade Purity and Custom Synthesis Availability

6-(Chloromethyl)benzo[d]oxazol-2-amine is available from specialty suppliers with certified purity ≥97% (HPLC), whereas the 4- and 7-isomers are predominantly offered as technical-grade intermediates with lower purity specifications (commonly 95%) . The compound can be custom-synthesized at scales ranging from 100 mg to 100 g with full characterization (1H/13C NMR, HRMS, HPLC), enabling procurement of precisely the regioisomer needed for scale-up studies without cross-contamination from the 5-isomer, which is the most common synthetic byproduct [1]. This supply chain differentiation is critical for projects requiring repeated batch-to-batch consistency for SAR and in vivo pharmacology.

Custom Synthesis Procurement Chemical Supplier

Optimal Use Cases for 6-(Chloromethyl)benzo[d]oxazol-2-amine Based on Verified Differentiation Evidence


FLT3-ITD-Selective Kinase Inhibitor Lead Optimization

Medicinal chemistry teams designing FLT3-ITD inhibitors for acute myeloid leukemia (AML) should procure the 6-chloromethyl isomer to capitalize on its 3.8-fold greater potency and 7-fold superior selectivity window over KDR compared to the 5-chloromethyl regioisomer [1]. The 2-amino group serves as a critical hinge-binding motif, and the 6-position alkylating handle enables covalent targeting of the active-site cysteine, a strategy that is less effective with the 5-isomer due to suboptimal geometry [1].

Antifungal Crop-Protection Agent Development

Agrochemical researchers developing novel fungicides against Fusarium head blight and rice sheath blight should select the 6-chloromethyl derivative based on its broad-spectrum activity (EC₅₀ ranging from 6.2 to 12.4 µM across eight fungal species) and 2- to 5-fold potency advantage over the 6-chloro, 6-bromo, and 6-unsubstituted analogs [2]. The compound’s balanced solubility facilitates formulation as an emulsifiable concentrate for field trials.

Activity-Based Protein Profiling (ABPP) Probe Construction

Chemical biologists constructing ABPP probes for serine hydrolases or cysteine proteases should choose the 6-chloromethyl isomer over the 4-isomer due to its 2.2-fold slower alkylation rate, which provides a wider conjugation window and reduces non-specific labeling in live-cell experiments [3]. The 2-amino group can be further derivatized with a fluorophore or biotin affinity tag without affecting the chloromethyl reactivity.

Regioisomeric Purity Standard for HPLC Method Validation

Analytical laboratories requiring a certified reference standard for HPLC method validation can rely on the distinct 1H-NMR signature of 6-(chloromethyl)benzo[d]oxazol-2-amine (δ 4.72 ppm) to confirm identity and regioisomeric purity ≥97% . The compound serves as a resolved peak standard for separating the critical impurity pair of 5- and 6-chloromethyl isomers, a common QC challenge in benzoxazole-based API manufacturing.

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